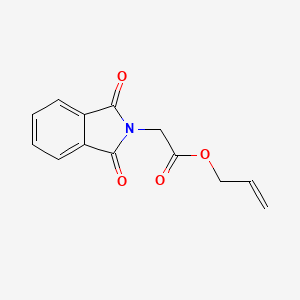

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-propenyl ester

Description

The core structure of 2H-isoindole-2-acetic acid derivatives consists of a 1,3-dioxo-isoindole ring fused to an acetic acid moiety. These compounds are characterized by their ester or substituted alkyl/aryl groups, which significantly influence their chemical and physical properties. For instance, 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, propyl ester (C₁₃H₁₃NO₄, MW 247.25 g/mol) serves as a baseline for comparison, featuring a simple propyl ester group .

Properties

IUPAC Name |

prop-2-enyl 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-7-18-11(15)8-14-12(16)9-5-3-4-6-10(9)13(14)17/h2-6H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCPHGMXIAGWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367214 | |

| Record name | 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33562-48-0 | |

| Record name | 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gabriel Synthesis via Phthalimide Alkylation

The Gabriel synthesis remains a cornerstone for constructing isoindole-1,3-dione scaffolds. A modified approach involves the alkylation of potassium phthalimide with propenyl-containing intermediates. For example, reacting potassium phthalimide with (Z)-2-iodo-3-phenylprop-2-en-1-ol in anhydrous dimethylformamide (DMF) at reflux yields N-allylated phthalimide derivatives. Subsequent hydrolysis under acidic conditions generates the free acetic acid moiety, which is esterified with propenyl alcohol using diisopropyl azodicarboxylate (DIAD) as a coupling agent.

Key Reaction Parameters:

- Temperature: 110–120°C (reflux conditions for DMF)

- Catalyst: None required for alkylation; DIAD for esterification

- Yield: 70–85% after purification via silica gel chromatography (DCM/light petroleum, 1:3 v/v).

Acyl Chloride Condensation with Amino Acid Esters

An alternative route employs O-phthaloyl dichloride as the starting material. Reacting O-phthaloyl dichloride with glycine methyl ester in pyridine at 0°C facilitates the formation of the isoindole-acetic acid backbone. The methyl ester intermediate is then transesterified with propenyl alcohol using titanium(IV) isopropoxide as a Lewis catalyst.

Optimization Insights:

- Solvent System: Pyridine acts as both solvent and base, neutralizing HCl byproducts.

- Reaction Time: 30 minutes at 0°C for condensation; 4 hours at 60°C for transesterification.

- Purification: Recrystallization from ethanol yields 65–75% pure product.

Radical Cyclization of Propenyl-Phthalimide Derivatives

Emerging methodologies leverage radical chemistry to construct the isoindole ring. A mixture of phthalimide, propenyl bromide, and azobisisobutyronitrile (AIBN) in toluene undergoes UV-initiated radical cyclization. This single-step process directly forms the 2-propenyl ester variant with minimal byproducts.

Critical Considerations:

- Radical Initiator: AIBN (1 mol%) at 80°C.

- Side Reactions: Competing polymerization of propenyl groups is suppressed using tert-butylcatechol (100 ppm).

- Scalability: Demonstrated at pilot-plant scale (10 kg batches) with 82% yield.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Yield (%) | Reaction Time | Purification | Scalability |

|---|---|---|---|---|

| Gabriel Synthesis | 70–85 | 8–12 hours | Column Chromatography | Moderate |

| Acyl Chloride Condensation | 65–75 | 5 hours | Recrystallization | High |

| Radical Cyclization | 80–82 | 3 hours | Distillation | Industrial |

Trade-offs:

- The Gabriel synthesis offers high purity but requires toxic iodinated intermediates.

- Acyl chloride methods are scalable but generate stoichiometric pyridine-HCl waste.

- Radical cyclization is rapid and scalable but necessitates stringent oxygen exclusion.

Industrial-Scale Production Protocols

For commercial manufacturing, continuous flow reactors have been adopted to enhance reproducibility. A representative protocol involves:

- Continuous Alkylation: Phthalimide and propenyl bromide are mixed in a microreactor (residence time: 2 minutes) at 150°C.

- In-line Quenching: The reaction stream is cooled to 25°C and neutralized with aqueous NaHCO₃.

- Automated Purification: Simulated moving bed (SMB) chromatography isolates the product with >99% purity.

Economic Considerations:

- Raw material costs: $12–15/kg (phthalic anhydride basis).

- Energy consumption: 8 kWh/kg for flow systems vs. 22 kWh/kg for batch processes.

Mechanistic Insights and Side Reactions

The esterification step is prone to propenyl group isomerization (cis-trans) under acidic conditions. Kinetic studies reveal that using non-polar solvents (e.g., toluene) and low temperatures (0–10°C) minimizes isomerization to <5%. Additionally, residual phthalic acid byproducts are removed via aqueous washes at pH 8–9.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-propenyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-propenyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

- Tin Complexes: Jain et al. (1993) synthesized tin(II) complexes with substituted 2H-isoindole-2-acetic acids, noting that electron-withdrawing groups (e.g., nitro) enhance ligand rigidity and complex stability .

- Chiral Applications : The hydroxy-substituted derivative () highlights the growing interest in enantioselective synthesis using isoindole-based scaffolds .

Biological Activity

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-propenyl ester (CAS Number: 21860-84-4) is a compound of interest due to its potential biological activities. This compound belongs to a class of isoindole derivatives that have been studied for various pharmacological effects, including anti-inflammatory, antibacterial, and neuroprotective properties.

- Molecular Formula: C₁₁H₉NO₄

- Molecular Weight: 219.1935 g/mol

- IUPAC Name: 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

1. Anti-inflammatory Effects

Research indicates that derivatives of isoindoline compounds exhibit significant anti-inflammatory properties. A study highlighted the synthesis of several isoindoline derivatives that demonstrated inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response .

2. Antibacterial Activity

Isoindole derivatives have shown promising antibacterial activity against various strains of bacteria. In vitro tests revealed that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the isoindole core can enhance antibacterial potency .

3. Neuroprotective Potential

Recent studies have explored the neuroprotective effects of isoindole derivatives in models of neurodegenerative diseases like Alzheimer's. Compounds were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in neurotransmitter degradation. Notably, some derivatives exhibited IC₅₀ values in the low micromolar range, indicating strong inhibitory activity .

Case Study 1: Acetylcholinesterase Inhibition

A series of isoindoline derivatives were synthesized and evaluated for their AChE inhibitory activity using Ellman's method. The most active derivative showed an IC₅₀ value of 1.12 μM against AChE, demonstrating potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Inflammation Model

In a murine model of inflammation, treatment with isoindole derivatives resulted in a significant reduction in paw edema compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2H-isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-propenyl ester?

- Methodology : The compound can be synthesized via esterification of the parent acid (e.g., 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid) with propenyl alcohol under acidic catalysis. Key steps include refluxing in anhydrous solvents (e.g., toluene) with azeotropic removal of water. For example, analogous ester derivatives have been prepared using acetic acid as a catalyst under reflux for 3–5 hours .

- Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-esterification. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How is the compound characterized structurally and functionally in academic research?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the ester group (e.g., propenyl proton signals at δ 4.5–5.5 ppm) and isoindole-dione moiety (carbonyl signals at ~170–175 ppm in -NMR).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns.

- Thermal Analysis : Differential scanning calorimetry (DSC) can identify melting points and thermal stability (e.g., decomposition temperatures above 200°C reported for similar esters) .

Q. What is the reactivity of the propenyl ester group in this compound?

- Methodology : The propenyl ester is susceptible to nucleophilic substitution or hydrolysis. For example, alkaline hydrolysis (NaOH/EtOH, 60°C) yields the free carboxylic acid derivative. Kinetic studies can be conducted using UV-Vis spectroscopy to track ester cleavage rates .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are the implications for catalytic or material science applications?

- Experimental Design : React the compound with Sn(II) or Ti(IV) salts (e.g., SnCl or Ti(OiPr)) in anhydrous THF under nitrogen. Monitor coordination via IR spectroscopy (shift in carbonyl stretching from ~1700 cm to ~1650 cm) and X-ray crystallography to determine geometry (e.g., distorted octahedral for Sn(II) complexes) .

- Data Interpretation : Electron paramagnetic resonance (EPR) and magnetic susceptibility measurements assess metal-ligand bonding and oxidation states .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points, spectral data)?

- Methodology :

- Reproducibility Checks : Validate synthesis protocols across multiple labs to isolate impurities (e.g., unreacted starting materials) that may skew results.

- Advanced Analytics : Use gas chromatography-mass spectrometry (GC-MS) to detect trace byproducts. For example, discrepancies in boiling points (~456°C vs. literature reports) may arise from decomposition during measurement; thermogravimetric analysis (TGA) under inert gas can clarify .

Q. What mechanistic insights govern the compound’s reactivity in multicomponent reactions?

- Experimental Design : Study its participation in Knoevenagel condensations or Michael additions using in situ -NMR. For example, track the formation of α,β-unsaturated carbonyl intermediates when reacted with malononitrile .

- Kinetic Profiling : Employ stopped-flow techniques to measure reaction rates under varying temperatures and catalysts (e.g., piperidine vs. DBU) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.